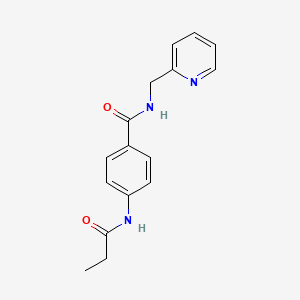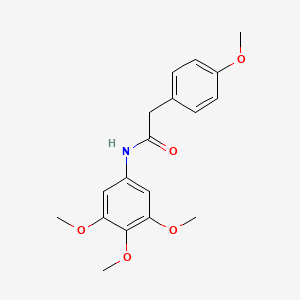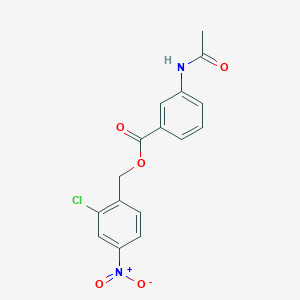![molecular formula C17H18N2O2S B4390393 N-[3-(acetylamino)phenyl]-3-(phenylthio)propanamide](/img/structure/B4390393.png)
N-[3-(acetylamino)phenyl]-3-(phenylthio)propanamide
Descripción general
Descripción
N-[3-(acetylamino)phenyl]-3-(phenylthio)propanamide, commonly known as APAP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. APAP is a derivative of acetaminophen, which is a widely used analgesic and antipyretic drug. APAP has been found to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory conditions.
Mecanismo De Acción
The mechanism of action of APAP is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. APAP is thought to inhibit COX-2 more selectively than COX-1, which may contribute to its reduced gastrointestinal side effects compared to nonsteroidal anti-inflammatory drugs (NSAIDs). APAP has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), which is a transcription factor that regulates the expression of pro-inflammatory genes.
Biochemical and Physiological Effects:
APAP has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and antioxidant properties. APAP has also been found to modulate the activity of various signaling pathways involved in inflammation and oxidative stress, including the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
APAP has several advantages for use in lab experiments, including its relatively low cost, ease of synthesis, and well-established safety profile. However, APAP also has some limitations, including its relatively low potency compared to other anti-inflammatory drugs and its potential for off-target effects.
Direcciones Futuras
There are several potential future directions for research on APAP, including:
1. Further investigation of the mechanism of action of APAP, including its effects on other signaling pathways involved in inflammation and oxidative stress.
2. Development of more potent and selective APAP analogs for use as anti-inflammatory drugs.
3. Investigation of the potential use of APAP in the treatment of other inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease.
4. Investigation of the potential use of APAP in combination with other anti-inflammatory drugs to enhance its efficacy and reduce potential side effects.
5. Investigation of the potential use of APAP in the prevention of chronic diseases associated with inflammation and oxidative stress, such as cardiovascular disease and cancer.
In conclusion, APAP is a promising compound with potential therapeutic applications in various inflammatory conditions. Its anti-inflammatory and analgesic properties, along with its well-established safety profile, make it an attractive candidate for further research and development. Future research on APAP may lead to the development of more potent and selective analogs, as well as new treatment options for inflammatory diseases.
Aplicaciones Científicas De Investigación
APAP has been extensively studied for its potential therapeutic applications in various inflammatory conditions. Studies have shown that APAP exhibits anti-inflammatory and analgesic properties by inhibiting the production of pro-inflammatory cytokines and prostaglandins. APAP has also been found to exhibit antioxidant properties, which may further contribute to its anti-inflammatory effects.
Propiedades
IUPAC Name |
N-(3-acetamidophenyl)-3-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-13(20)18-14-6-5-7-15(12-14)19-17(21)10-11-22-16-8-3-2-4-9-16/h2-9,12H,10-11H2,1H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDIWPFMYMQDXPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CCSC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide](/img/structure/B4390318.png)

![2-{4-[(benzylamino)methyl]-5-chloro-2-methoxyphenoxy}ethanol hydrochloride](/img/structure/B4390327.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(phenylsulfonyl)acetyl]piperazine](/img/structure/B4390337.png)
![N-{3-[(2,5-dichlorobenzoyl)amino]propyl}nicotinamide](/img/structure/B4390349.png)

![N-[4-chloro-2-(4-morpholinyl)phenyl]-4-nitrobenzamide](/img/structure/B4390361.png)

![N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-diphenylacetamide](/img/structure/B4390368.png)

![3,4-diethoxy-N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4390382.png)
![benzyl 2-[(5-amino-4H-1,2,4-triazol-3-yl)thio]propanoate](/img/structure/B4390383.png)
![2-[1-propionyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B4390396.png)